molecular formula C19H20FN3O3 B3491432 [4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B3491432
M. Wt: 357.4 g/mol
InChI Key: MFBILTWPSSJZSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

4-(3-Fluorobenzyl)piperazinomethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its transport across biological membranes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzyl group in 4-(3-Fluorobenzyl)piperazinomethanone imparts unique properties such as increased lipophilicity and enhanced receptor binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-14-11-16(5-6-18(14)23(25)26)19(24)22-9-7-21(8-10-22)13-15-3-2-4-17(20)12-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBILTWPSSJZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

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